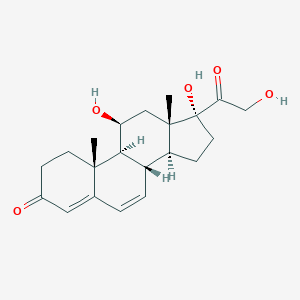

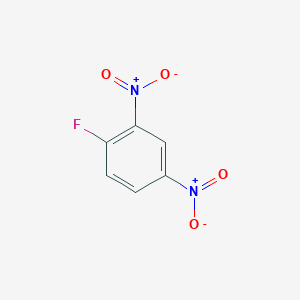

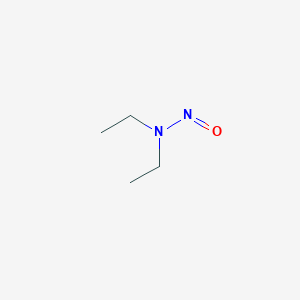

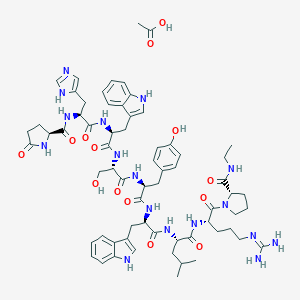

![molecular formula C22H31FO4 B121294 (8S,9R,10S,11S,13S,14S,16R,17S)-9-氟-11-羟基-17-(2-羟基乙酰)-10,13,16-三甲基-2,6,7,8,11,12,14,15,16,17-十氢-1H-环戊并[a]菲并蒽-3-酮 CAS No. 432-54-2](/img/structure/B121294.png)

(8S,9R,10S,11S,13S,14S,16R,17S)-9-氟-11-羟基-17-(2-羟基乙酰)-10,13,16-三甲基-2,6,7,8,11,12,14,15,16,17-十氢-1H-环戊并[a]菲并蒽-3-酮

描述

The compound "(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one" is a structurally complex molecule that is related to the cyclopenta[a]phenanthrene series. This series includes various derivatives that have been studied for their potential carcinogenic properties and their metabolic pathways in biological systems .

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step reactions, starting from naphthalenes or other aromatic precursors. For instance, the Stobbe condensation has been used to prepare various 17-ketones from tetrahydrophenanthren-1-ones . Additionally, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones has been achieved through a cascade sequence of reactions starting from propargylic diols, leading to complex polycyclic structures . These methods highlight the intricate synthetic routes required to construct the cyclopenta[a]phenanthrene core and its derivatives.

Molecular Structure Analysis

X-ray crystallographic studies and molecular orbital calculations have been performed on cyclopenta[a]phenanthrenes to understand their structural characteristics and correlation with carcinogenicity. Charge distribution, molecular orbital energies, and deviations from planarity have been analyzed, revealing that certain structural features, such as out-of-plane deformations and angle strain, can differentiate carcinogenic compounds from non-carcinogens .

Chemical Reactions Analysis

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including Michael addition, which has been used to synthesize bifluorenylidene derivatives . Metabolic activation of these compounds in vitro has shown that they can be transformed into mutagenic metabolites, suggesting a potential pathway for their carcinogenic activity . The metabolic activation often involves hydroxylation and epoxidation steps, leading to more reactive and potentially genotoxic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrenes and their derivatives are influenced by their polycyclic structure and functional groups. The presence of methyl groups, keto groups, and hydroxyl groups can affect their reactivity, solubility, and interaction with biological molecules. For example, the metabolic studies of these compounds have shown that the presence of a methyl group at the 11-position and a keto group at the 17-position is associated with optimum tumorigenic activity . The synthesis of oxygenated derivatives, such as hydroxy and hydroxymethyl metabolites, has provided insights into the metabolites of interest in the study of these compounds' carcinogenic potential .

科学研究应用

环戊并[c]菲并蒽——化学和生物活性

环境和生物见解

与环戊并[c]菲并蒽在结构上相关的环戊稠合多环芳烃 (CP-PAH) 已被研究其环境出现、化学合成和生物活性。这些在各种环境中检测到的化合物由于能够诱导生物体中的细胞和组织反应而表现出潜在的环境危害。尽管诱导基因表达的效力不如苯并[a]芘,但 CP-PAH 如 CP[c]Ph 已显示出对虹鳟的致畸变性变化以及抑制抑癌基因的潜力,而没有内分泌干扰活性。它们的致突变和遗传毒性,如体外试验所证明的,强调了了解其生物影响和暴露途径的重要性(Brzuzan et al., 2013)。

在环境与健康科学中的应用

生物降解和环境修复

某些细菌对菲的生物降解的研究突出了微生物干预在减轻多环芳烃环境污染中的潜力。一群微生物鞘脂单胞菌表现出很高的苯并芘代谢能力,展示了受污染土壤和沉积物生物修复的潜在途径。这一研究领域强调了了解微生物对复杂碳氢化合物的代谢对于环境健康的重要性(Waigi et al., 2015)。

合成与结构化学

润滑添加剂和合成应用

对磷酸酯的研究及其作为高温合成油中润滑添加剂的应用证明了复杂有机分子在工业和合成化学应用中的广泛潜力。例如,对三烷基和三芳基磷酸酯的研究揭示了它们作为抗磨添加剂的有效性,突出了开发具有增强性能特性的新材料的潜力(Barabanova et al., 1976)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h9,12,15-16,18-19,24,27H,4-8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROORMIERUNSSM-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628379 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5B0Z30F0GD | |

CAS RN |

432-54-2 | |

| Record name | 9-Fluoro-11beta,21-dihydroxy-16alpha-methylpregna-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUORO-11.BETA.,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-4-ENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0Z30F0GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。